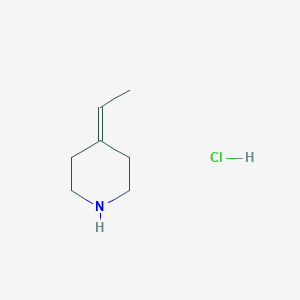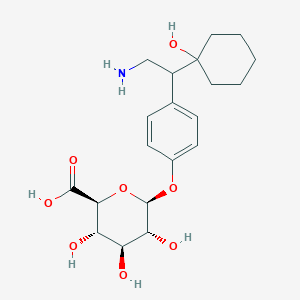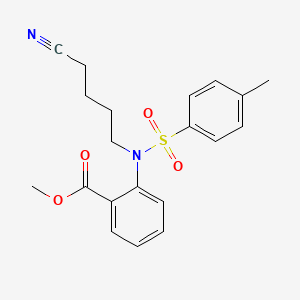
Methyl 2-(N-(4-cyanobutyl)-4-methylphenylsulfonamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(N-(4-cyanobutyl)-4-methylphenylsulfonamido)benzoate is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzoate ester group, a sulfonamide linkage, and a cyanobutyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(N-(4-cyanobutyl)-4-methylphenylsulfonamido)benzoate typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 4-cyanobutylamine to form the intermediate 4-cyanobutyl-4-methylphenylsulfonamide. This intermediate is then reacted with methyl 2-aminobenzoate under suitable conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the product. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(N-(4-cyanobutyl)-4-methylphenylsulfonamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
Methyl 2-(N-(4-cyanobutyl)-4-methylphenylsulfonamido)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(N-(4-cyanobutyl)-4-methylphenylsulfonamido)benzoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. The cyanobutyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(N-(4-cyanobutyl)-4-methylphenylsulfonamido)benzoate: shares similarities with other sulfonamides such as sulfamethoxazole and sulfasalazine.
Sulfamethoxazole: An antibiotic used to treat bacterial infections.
Sulfasalazine: Used in the treatment of inflammatory bowel disease and rheumatoid arthritis.
Uniqueness
This compound: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyanobutyl group differentiates it from other sulfonamides, potentially offering enhanced bioavailability and specificity in its applications.
Properties
Molecular Formula |
C20H22N2O4S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
methyl 2-[4-cyanobutyl-(4-methylphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C20H22N2O4S/c1-16-10-12-17(13-11-16)27(24,25)22(15-7-3-6-14-21)19-9-5-4-8-18(19)20(23)26-2/h4-5,8-13H,3,6-7,15H2,1-2H3 |
InChI Key |
CMNMXELRDBUFRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCCCC#N)C2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



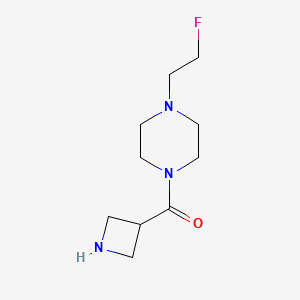
![tert-butyl4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13434472.png)
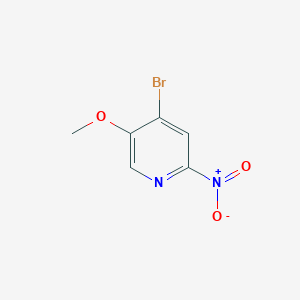
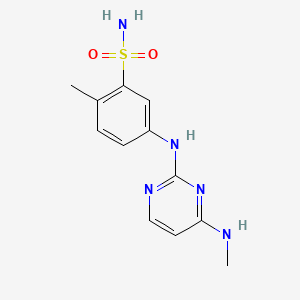
![methyl (2R,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]oxolane-2-carboxylate](/img/structure/B13434487.png)
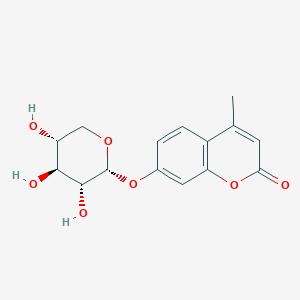
![tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate](/img/structure/B13434493.png)
![methyl (3E)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13434497.png)

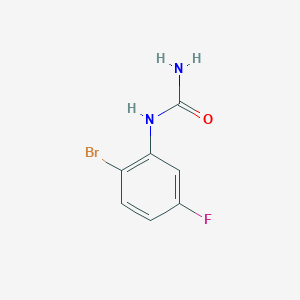
![[3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate](/img/structure/B13434511.png)
